molecular formula C6H9N3 B1590375 3-(Hydrazinylmethyl)pyridine CAS No. 7112-38-1

3-(Hydrazinylmethyl)pyridine

Cat. No. B1590375
CAS RN: 7112-38-1
M. Wt: 123.16 g/mol
InChI Key: NBJJWHRYXPBBPP-UHFFFAOYSA-N
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Description

“3-(Hydrazinylmethyl)pyridine” is an organic compound with the molecular formula C6H9N3 . It is a liquid at room temperature and is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 . This indicates that the compound consists of a pyridine ring with a hydrazinylmethyl group attached.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored in an inert atmosphere, preferably under -20°C . The compound has a molecular weight of 123.16 .

Scientific Research Applications

Synthesis and Molecular Docking

  • Research has focused on the synthesis of novel pyridine derivatives, including 3-(Hydrazinylmethyl)pyridine, for potential use in antimicrobial and antioxidant applications. Molecular docking studies have been conducted to evaluate the binding energies of these compounds to target proteins, indicating potential biomedical applications (Flefel et al., 2018).

Spectral and Molecular Modeling Studies

  • Studies have explored the spectral behavior and molecular properties of coumarin derivatives, which include this compound, in various pH conditions. This research aids in understanding the active form of these compounds and their potential roles in electron transfer processes, impacting areas like pharmaceuticals (Bhaskar & Ramachandraiah, 2017).

Environmental Applications

  • The compound has been studied for environmental applications, particularly in the degradation of pyridine in drinking water using a dielectric barrier discharge (DBD) system. The research explores the removal of nitrogen heterocyclic compounds from water, demonstrating the environmental relevance of such compounds (Li et al., 2017).

Synthesis and Spectroscopic Analysis

  • Research has been conducted on the synthesis and structural analysis of pyridine derivatives. This includes studies on the structural features of such compounds using various spectroscopic techniques, providing insights into their chemical behavior and potential applications in various fields (Tranfić et al., 2011).

Antimicrobial Agents

  • Chiral macrocyclic or linear pyridine carboxamides have been synthesized from pyridine derivatives, showing antimicrobial properties. These compounds demonstrate the potential of pyridine derivatives in the development of new antimicrobial agents (Al-Salahi et al., 2010).

Phosphorescent Organic Light-Emitting Diodes

  • Pyridine derivatives have been used in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This highlights their potential in the field of optoelectronics and material science (Li et al., 2016).

Antibacterial and Antitumor Activity

  • Pyridine hydrazyl thiazole metal complexes have been synthesized and tested for their antibacterial and antitumor activities, showing potential in pharmaceutical applications (Zou et al., 2020).

Inhibitor Capacity Against SARS-CoV2

  • Recent studies have investigated the inhibitor capacity of hydrazone-pyridine compounds against the main protease of SARS-CoV2, demonstrating the relevance of these compounds in addressing global health challenges (Topal et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing the mist or vapors and washing skin thoroughly after handling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Hydrazinylmethyl)pyridine plays a significant role in biochemical reactions due to its strong reductive and nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent in enzymatic reactions, facilitating the reduction of substrates by donating electrons. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, forming covalent adducts that modify their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may influence the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .

properties

IUPAC Name

pyridin-3-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJWHRYXPBBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481598
Record name pyridin-3-ylmethyl-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7112-38-1
Record name pyridin-3-ylmethyl-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of pyridine-3-aldehyde (5 g, 46.7 mmol) in methanol (100 mL) was added hydrazine (1.05 mL, 46.7 mmol). The reaction mixture was stirred at rt for 1 h. After purging with nitrogen, 10% Pd/C (200 mg) was added. The reaction mixture was purged with hydrogen and stirred under hydrogen at rt overnight. Solid material was removed, and the filtrate was concentrated to give a crude Example 85A. This material was used without further purification. Yield: 5.2 g (91%). MS (DCI): m/z 124 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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